Linker Chemistry Differentiation: O-Ether vs. N-Alkyl vs. S-Thioether in Carbonic Anhydrase Binding Pockets
The target compound employs a pyrimidin-2-yloxy (O-ether) linker to connect the benzenesulfonamide zinc-binding group to the pyrimidine cap. This contrasts with the N-linked pyrimidin-1-yl congener 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-sulfamoylphenyl)acetamide (PDB 6VJ3 ligand) and the S-linked congener 2-((5-cyano-4-hydroxy-6-(p-tolyl)pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (PDB 8QUN ligand). Crystallographic data for the N-linked analog in complex with CA II (1.35 Å resolution, PDB 6VJ3) reveals that the pyrimidine ring occupies the amphiphilic rim of the active site, with specific hydrogen-bonding interactions mediated by the dioxo substituents [1]. The O-ether linker in the target compound eliminates the carbonyl hydrogen-bond acceptors present in the dioxo analog, predicting a different CA isoform selectivity fingerprint [2]. In the S-linked series (PDB 8QUN), the thioether introduces a longer C–S bond (≈1.81 Å) and altered dihedral angles compared to the C–O bond (≈1.43 Å) in the target compound, modifying the spatial positioning of the pyrimidine ring within the CA I active site [3].
| Evidence Dimension | Linker atom type and bond geometry between sulfamoylphenyl-acetamide and pyrimidine cap |
|---|---|
| Target Compound Data | O-ether linker: C–O bond length ≈1.43 Å; bond angle C–O–C ≈112–117°; one rotational degree of freedom about O–CH₂ |
| Comparator Or Baseline | Comparator 1 (N-linked): 2-(2,4-dioxopyrimidin-1-yl) congener, PDB 6VJ3. Comparator 2 (S-linked): 2-((5-cyano-4-hydroxy-6-(p-tolyl)pyrimidin-2-yl)thio) congener, PDB 8QUN. C–S bond ≈1.81 Å. |
| Quantified Difference | Bond length difference: C–O vs C–S ≈ 0.38 Å; altered dihedral angle and hydrogen-bonding capacity due to absence of dioxo substituents |
| Conditions | X-ray crystallography at 1.35 Å (PDB 6VJ3) and 1.61 Å (PDB 8QUN) resolution; molecular modeling inference for target compound |
Why This Matters
The linker atom identity and geometry directly control the pose of the pyrimidine cap in CA active sites, which is the primary determinant of isoform selectivity across the 15 human CA isoforms—critical for applications where CA IX/XII selectivity (tumor-associated) must be distinguished from CA I/II (ubiquitous) to avoid off-target effects.
- [1] RCSB PDB 6VJ3: Carbonic Anhydrase II complex with 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-sulfamoylphenyl)acetamide. Resolution 1.35 Å. Primary citation: Petreni et al., Eur. J. Med. Chem., 2020, 190, 112112. View Source
- [2] Petreni, A. et al. Inclusion of a 5-fluorouracil moiety in nitrogenous bases derivatives as human carbonic anhydrase IX and XII inhibitors. Eur. J. Med. Chem., 2020, 190, 112112. PMID: 32044580. View Source
- [3] RCSB PDB 8QUN: Human carbonic anhydrase I in complex with 2-((5-cyano-4-hydroxy-6-(p-tolyl)pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide. Resolution 1.61 Å. Primary citation: Hefny et al., Eur. J. Med. Chem., 2024 (in press). View Source
